molecular formula C18H14F9NO3S B10770731 (5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione

Cat. No. B10770731
M. Wt: 495.4 g/mol
InChI Key: KSFQOHIAWRETBP-XGICHPGQSA-N
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Description

Compound 30, identified by the PubMed ID 22468970, is a synthetic organic compound known for its role as a negative allosteric modulator of GLUT1-mediated glucose import into tumor cells. This compound has shown significant potential in inducing apoptotic cell death in cancer cells, particularly in LNCaP cells .

Preparation Methods

The synthetic routes and reaction conditions for Compound 30 involve several steps. The compound is synthesized through a series of organic reactions, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Compound 30 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound 30 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Compound 30 involves its role as a negative allosteric modulator of GLUT1-mediated glucose import. By inhibiting glucose transport into tumor cells, the compound induces apoptotic cell death. The molecular targets include the GLUT1 transporter and associated signaling pathways that regulate glucose metabolism and cell survival .

Comparison with Similar Compounds

Compound 30 is unique in its ability to inhibit GLUT1-mediated glucose import specifically in tumor cells. Similar compounds include other GLUT1 inhibitors and antiandrogens like MDV3100. Compound 30 has shown greater efficacy in inhibiting androgen receptor activity and preventing tumor growth in MDV3100-resistant cell lines . This makes it a promising candidate for further development as a therapeutic agent.

Similar Compounds

properties

Molecular Formula

C18H14F9NO3S

Molecular Weight

495.4 g/mol

IUPAC Name

(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H14F9NO3S/c1-15(6-16(19,20)21,7-17(22,23)24)8-28-13(30)12(32-14(28)31)5-9-2-3-11(29)10(4-9)18(25,26)27/h2-5,29H,6-8H2,1H3/b12-5-

InChI Key

KSFQOHIAWRETBP-XGICHPGQSA-N

Isomeric SMILES

CC(CC(F)(F)F)(CC(F)(F)F)CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)C(F)(F)F)/SC1=O

Canonical SMILES

CC(CC(F)(F)F)(CC(F)(F)F)CN1C(=O)C(=CC2=CC(=C(C=C2)O)C(F)(F)F)SC1=O

Origin of Product

United States

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